molecular formula C9H9ClO2 B1364140 2-Ethoxybenzoyl chloride CAS No. 42926-52-3

2-Ethoxybenzoyl chloride

Cat. No.: B1364140
CAS No.: 42926-52-3
M. Wt: 184.62 g/mol
InChI Key: MDKAAWDKKBFSTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethoxybenzoyl chloride typically involves the following steps :

    Ethylation Reaction: Methyl salicylate is used as the initial raw material, and diethyl sulfate is employed as the ethylation reagent. This reaction is carried out under mild conditions.

    Alkaline Hydrolysis Reaction: The ethylated product undergoes alkaline hydrolysis to form 2-ethoxybenzoic acid.

    Acyl Chlorination Reaction: The final step involves the acyl chlorination of 2-ethoxybenzoic acid using solid phosgene. This reaction is facilitated by a recyclable catalyst, making the process cost-effective and environmentally friendly.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The use of solid phosgene and recyclable catalysts ensures high yield and quality, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzoyl chloride undergoes various chemical reactions, including :

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethoxybenzoic acid.

    Reduction: It can be reduced to 2-ethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride.

    Hydrolysis Conditions: Aqueous medium.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    2-Ethoxybenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Ethoxybenzoyl chloride has a wide range of applications in scientific research :

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the development of electroactive materials for sensor technology.

    Catalysis: Facilitates iridium-catalyzed annulative coupling and oxidative coupling reactions.

Mechanism of Action

The mechanism of action of 2-Ethoxybenzoyl chloride involves its reactivity as an acylating agent . It reacts with nucleophiles to form acylated products, which are crucial intermediates in various chemical syntheses. The molecular targets include nucleophilic sites on amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters.

Comparison with Similar Compounds

2-Ethoxybenzoyl chloride can be compared with other similar compounds such as :

  • o-Anisoyl chloride
  • 2-Methoxybenzoyl chloride
  • 2-Acetoxybenzoyl chloride
  • 2,6-Dimethoxybenzoyl chloride

Uniqueness

  • Reactivity : this compound exhibits unique reactivity due to the presence of the ethoxy group, which influences its chemical behavior.
  • Applications : Its specific applications in organic synthesis and pharmaceuticals distinguish it from other benzoyl chlorides.

Properties

IUPAC Name

2-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKAAWDKKBFSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195568
Record name 2-Ethoxybenzoyl chloride
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42926-52-3
Record name 2-Ethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42926-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzoyl chloride
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Record name 2-Ethoxybenzoyl chloride
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Record name 2-ethoxybenzoyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 2-ethoxybenzoic acid (0.75 g, 4.5 mmol) in 23 mL of methylene chloride at 0° C. was treated with oxalyl chloride (0.44 mL, 4.9 mmol) followed by 2 drops of dimethylformamide. The solution was stirred at ambient temperature for 1 hour and then concentrated under reduced pressure to provide 0.83 g of 2-ethoxybenzoyl chloride. To a solution of 4-trifluoromethylthiazol-2-ylamine (0.50 g, 3.0 mmol) in 10 mL THF at 0° C. was added a solution of the fleshly prepared acid chloride in 5 mL of THF and 2 mL of methylene chloride, followed by triethylamine (1.0 mL, 6.6 mmol). The reaction mixture was warmed to 65° C. and stirred 8 hours. The mixture was diluted with ethyl acetate and washed twice with water, then brine. The organic extract was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by column chromatography (SiO2, 30-50% ethyl acetate/hexanes gradient) afforded 0.47 g (50%) of the title compound. 1H NMR (CDCl3, 300 MHz) δ ppm 1.66 (t, J=6.95 Hz, 3H), 4.38 (q, J=6.89 Hz, 2H), 7.03-7.10 (m, 2H), 7.17 (d, J=7.80 Hz, 1H), 7.42 (s, 1H), 8.29 (dd, J=7.97, 1.86 Hz, 1H) MS (DCI/NH3) m/z 317 (M+H)+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-Ethoxy-6-pentadecylbenzoic Acid (6.5 g, 16 mmol) in hexane (60 mL) were added thionyl chloride (2.5 g, 21 mmol) and N,N-dimethylformamide (0.5 mL). The reaction mixture was heated to reflux for 1 h. After the reaction was complete, the solvent was evaporated under reduced pressure to yield the desired 2-Ethoxy-benzoyl Chloride, which was redissolved in dichloromethane (50 mL) and used for the condensation with anilides.
Name
2-Ethoxy-6-pentadecylbenzoic Acid
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-ethoxybenzoyl chloride in the synthesis of sildenafil?

A1: this compound acts as an acylating agent in the synthesis of sildenafil. [, ] Both research papers describe a multi-step synthesis where this compound is introduced to the reaction scheme after the formation of a pyrazolopyrimidinone derivative. [, ] This suggests that this compound reacts with this derivative, introducing the 2-ethoxybenzoyl moiety onto the pyrazolopyrimidinone core. This acylation step is crucial for building the final sildenafil structure.

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